molecular formula C16H20FN5O B2574023 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide CAS No. 1396850-98-8

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No. B2574023
CAS RN: 1396850-98-8
M. Wt: 317.368
InChI Key: YMOKJTMEXKBALB-UHFFFAOYSA-N
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Description

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PFE or PF-06463922 and is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds structurally related to "4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide" have been synthesized using microwave-assisted methods. These compounds exhibit antimicrobial, antiurease, and antilipase activities, suggesting potential applications in the development of new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Mycobacterium Tuberculosis GyrB Inhibitors

Another area of application is the design and synthesis of hybrid analogues acting as inhibitors for Mycobacterium tuberculosis GyrB ATPase, demonstrating antituberculosis activity. This highlights the potential use of such compounds in tuberculosis treatment strategies (Jeankumar et al., 2013).

Antagonists of Serotonin 5-HT1A Receptors

Compounds with a similar chemical backbone have been identified as reversible, selective, and high-affinity antagonists of serotonin 5-HT1A receptors. Such compounds, especially those labeled with fluorine-18, are promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders using PET imaging (García et al., 2014).

Synthesis and X-ray Structure Characterisation

Research includes the synthesis and characterization of novel pyrazole carboxamide derivatives, suggesting the importance of structural analysis in understanding the properties and potential applications of such compounds (Lv, Ding, & Zhao, 2013).

Novel Bacterial Topoisomerase Inhibitors

Investigations into replacing cardiotoxic linkers with piperazine moieties in bacterial type II topoisomerase inhibitors point towards the optimization of therapeutic agents for treating bacterial infections, with reduced cardiotoxicity (Bobesh et al., 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c17-14-2-4-15(5-3-14)19-16(23)21-11-8-20(9-12-21)10-13-22-7-1-6-18-22/h1-7H,8-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOKJTMEXKBALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

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